4-Hydroxyhexenal

Genotoxicity Primary Hepatocyte Assay Oxidative Stress

4-Hydroxyhexenal (4-HHE, CAS 109710-37-4) is a C6 α,β-unsaturated aldehyde generated via the non-enzymatic peroxidation of omega-3 (n-3) polyunsaturated fatty acids, primarily docosahexaenoic acid (DHA). As a reactive carbonyl species (RCS), 4-HHE serves as a key endogenous biomarker for n-3 fatty acid oxidation and oxidative stress, acting as both a toxic electrophile and a signaling molecule that modulates cellular stress responses.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 109710-37-4
Cat. No. B012827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyhexenal
CAS109710-37-4
SynonymsHexenal, 4-hydroxy-
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(C=CC=O)O
InChIInChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+
InChIKeyJYTUBIHWMKQZRB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyhexenal (4-HHE) Procurement Guide: Endogenous Lipid Peroxidation Aldehyde Biomarker and Research Reagent


4-Hydroxyhexenal (4-HHE, CAS 109710-37-4) is a C6 α,β-unsaturated aldehyde generated via the non-enzymatic peroxidation of omega-3 (n-3) polyunsaturated fatty acids, primarily docosahexaenoic acid (DHA) [1]. As a reactive carbonyl species (RCS), 4-HHE serves as a key endogenous biomarker for n-3 fatty acid oxidation and oxidative stress, acting as both a toxic electrophile and a signaling molecule that modulates cellular stress responses [2]. Unlike its well-studied n-6 counterpart 4-hydroxynonenal (4-HNE), 4-HHE exhibits distinct biological activities and tissue-specific accumulation patterns that make it indispensable for research involving n-3 lipid metabolism, oxidative damage, and related pathologies [3].

Origin
Endogenous aldehyde from n-3 fatty acid (DHA) peroxidation, distinct from n-6 derived 4-HNE
Selection
Specific biomarker for n-3 PUFA oxidative damage and cellular stress response research
Context
Supports studies requiring differentiation of n-3 vs n-6 lipid peroxidation pathways

Why 4-Hydroxyhexenal (4-HHE) Cannot Be Replaced by 4-Hydroxynonenal (4-HNE) or Other 4-Hydroxyalkenals in Critical Assays


Generic substitution of 4-HHE with structurally analogous lipid aldehydes such as 4-HNE or 4-hydroxyoctenal (HOE) is scientifically invalid due to fatty acid origin specificity and divergent biological activities. 4-HHE derives exclusively from n-3 fatty acid (DHA) peroxidation, while 4-HNE originates from n-6 fatty acid (arachidonic acid) peroxidation, making them non-interchangeable biomarkers for tissue-specific oxidative damage [1]. Furthermore, comparative studies demonstrate that these aldehydes exhibit distinct concentration thresholds for genotoxicity [2], opposite directional effects on lipogenic gene expression [3], and unique activation profiles for phospholipase C [4]. Substitution introduces confounding variables that compromise experimental reproducibility and invalidate biomarker interpretations.

n-3 vs n-6 origin mismatch: 4-HHE derives from DHA, while 4-HNE originates from arachidonic acid. Substitution may misattribute oxidative damage source.
Reported opposite gene regulation: 4-HHE and 4-HNE produce opposing effects on lipogenic genes; interchange may reverse experimental outcomes.
Signaling potency mismatch: 4-HHE activates hepatic PLC at lower concentrations than 4-HNE; direct replacement may shift concentration-response interpretation.

Quantitative Differential Evidence for 4-Hydroxyhexenal (4-HHE) Selection: Head-to-Head Comparator Data


4-HHE Exhibits 10-Fold Lower Genotoxic Potency than 4-HNE in Primary Rat Hepatocytes

In primary adult rat hepatocyte cultures, the threshold concentration for inducing statistically significant sister-chromatid exchange (SCE) was 0.1 μM for 4-hydroxynonenal (4-HNE) versus 10 μM for 4-hydroxyhexenal (4-HHE), representing a 100-fold difference in genotoxic potency [1]. For chromosomal aberration induction, the minimum effective concentration was 10 μM for both compounds; however, 4-HNE demonstrated a broader concentration-dependent genotoxic response across multiple endpoints including micronuclei induction, which was not observed for 4-HHE [1].

Genotoxic Potency
Head-to-head
100-fold higher threshold
Reported higher concentration required for 4-HHE to induce SCE vs 4-HNE; distinct genotoxicity risk assessment context.
Primary rat hepatocyte assay; verify working concentration ranges.
Genotoxicity Primary Hepatocyte Assay Oxidative Stress

4-HHE and 4-HNE Produce Opposite Effects on Placental Lipogenic Gene Expression

Exposure of full-term human placental explants to equimolar concentrations (25, 50, and 100 μM) of 4-HHE and 4-HNE produced directionally opposite transcriptional responses. 4-HNE increased expression of genes associated with lipogenesis and lipid uptake (ACC, FASN, ACAT1, FATP4), whereas 4-HHE decreased expression of lipogenic and lipid uptake genes including SREBP1, SREBP2, LDLR, SCD1, and MFSD2a [1]. This differential regulation demonstrates that these aldehydes act through distinct signaling mechanisms rather than interchangeable reactive carbonyl chemistry.

Placental Gene Regulation
Head-to-head
4-HHE ↓ SREBP1/2, LDLR, SCD1
4-HNE ↑ ACC, FASN, ACAT1
Opposite transcriptional direction; supports n-3-specific signaling pathway research.
Human placental explant model, 25–100 µM exposure.
Lipid Metabolism Placental Biology Gene Expression

4-HHE Activates Hepatic Phospholipase C with Distinct Effective Concentration Range (10⁻¹¹ to 10⁻⁷ M)

In rat liver membrane assays measuring [³H]PIP2 hydrolysis, 4-hydroxyhexenal (HEE) stimulated both basal and GTPγS-induced phospholipase C (PL-C) activity at concentrations ranging from 10⁻¹¹ M to 10⁻⁷ M [1]. In comparison, 4-hydroxyoctenal (HOE) was active from 10⁻¹² M to 10⁻⁶ M, while 4-hydroxynonenal (HNE) required higher concentrations of 10⁻⁹ M to 10⁻⁶ M for activity. 4-Hydroxyundecenal was completely inactive across all tested concentrations [1]. This rank order of potency (HOE > HHE > HNE) demonstrates that 4-HHE possesses a unique concentration-activity profile that cannot be extrapolated from longer-chain homologs.

Hepatic PLC Activation
Head-to-head
4-HHE active 10⁻¹¹–10⁻⁷ M
4-HNE active 10⁻⁹–10⁻⁶ M
Picomolar activity where 4-HNE is inactive; supports low-concentration lipid aldehyde signaling studies.
Rat liver membrane assay; confirm concentration dependence.
Phospholipase C Signal Transduction Hepatic Membranes

4-HHE Plasma Levels Increase 4.5-Fold in Advanced CKD, While 4-HNE Protein Adducts Show No Accumulation

In a prospective clinical study of 40 chronic kidney disease (CKD) patients and 13 non-CKD controls, plasma 4-HHE concentrations measured by GC-MS increased 4.5-fold from non-CKD to CKD stage IV-V (p < 0.005), while 4-HNE plasma concentration increased only 6.2-fold at CKD stage IV-V [1]. Critically, covalent protein adducts of 4-HHE on plasma proteins were 9.5-fold higher in CKD patients versus controls (p < 0.005), whereas no significant difference was observed for 4-HNE protein adducts [1]. This differential adduct formation indicates that 4-HHE is a more stable and persistent biomarker of n-3 fatty acid oxidative damage in CKD pathophysiology.

CKD Plasma Accumulation
Head-to-head
9.5-fold 4-HHE protein adduct increase
No significant 4-HNE adduct change
Reported preferential adduct accumulation; may support n-3 specific oxidative damage biomarker development.
Human plasma, GC-MS; immunoblotting protein adducts.
Chronic Kidney Disease Biomarker Oxidative Stress

4-HHE Formation During Thermal Processing Is Restricted to n-3 Rich Oils, Unlike Ubiquitous 4-HNE

During thermal processing of five vegetable oils at 100-200°C, 4-hydroxyhexenal (HHE) was detected exclusively in rapeseed and linseed oils (both rich in n-3 α-linolenic acid), whereas 4-hydroxynonenal (HNE) was detected in all five tested oils including those with low n-3 content [1]. The formation kinetics followed pseudo-first-order models with oil-dependent rate constants that obeyed the Arrhenius law, enabling temperature- and time-dependent prediction of 4-HHE formation specific to n-3 containing matrices [1].

Oil Thermal Degradation
Head-to-head
4-HHE detected in 2/5 oils (n-3 rich)
4-HNE detected in 5/5 oils
Specific to n-3 oil matrices; reported marker for n-3 degradation in food processing research.
100–200°C processing; kinetic modeling applicable.
Food Chemistry Thermal Processing Lipid Oxidation

Validated Application Scenarios for 4-Hydroxyhexenal (4-HHE) Based on Quantitative Evidence


Biomarker Quantification in Chronic Kidney Disease Progression Studies

Use 4-HHE as a plasma biomarker for n-3 fatty acid-derived oxidative stress in CKD cohorts. Based on the 4.5-fold plasma elevation and 9.5-fold protein adduct increase observed in CKD stage IV-V patients versus controls [1], 4-HHE provides superior diagnostic specificity compared to 4-HNE for tracking n-3 PUFA peroxidation in renal pathophysiology. GC-MS quantification with isotopically labeled internal standards is recommended for absolute concentration determination.

Investigation of n-3 Fatty Acid-Derived Signaling in Placental Lipid Metabolism

Employ 4-HHE at 25-100 μM to study n-3 fatty acid-derived suppression of lipogenic gene expression in human placental tissue. The documented opposite directional effects of 4-HHE (SREBP1/2, LDLR, SCD1 downregulation) versus 4-HNE (ACC, FASN upregulation) [2] make 4-HHE essential for isolating n-3-specific signaling pathways. This application is particularly relevant for understanding how maternal n-3 supplementation affects fetal lipid programming.

Hepatic Signal Transduction Studies at Picomolar Aldehyde Concentrations

Utilize 4-HHE for hepatic phospholipase C activation studies at concentrations between 10⁻¹¹ M and 10⁻⁷ M, where longer-chain homologs including 4-HNE require 100-fold higher concentrations for detectable activity [3]. This concentration range corresponds to physiologically relevant tissue levels of lipid peroxidation products, making 4-HHE the appropriate reagent for investigating low-concentration lipid aldehyde signaling in liver membranes.

Food Quality and Safety Assessment of n-3 Enriched Oils During Thermal Processing

Apply 4-HHE as a specific marker for n-3 fatty acid degradation in thermally processed oils (100-200°C), as its formation is restricted to n-3 rich matrices such as rapeseed and linseed oils [4]. The pseudo-first-order kinetic parameters enable prediction of 4-HHE accumulation during frying operations, supporting quality control protocols for n-3 enriched food products and dietary supplements.

Application
Selection Property
Validation Focus
CKD oxidative stress biomarker research
Differential protein adduct accumulation vs 4-HNE
GC-MS quantification in human plasma research matrices
Placental n-3 fatty acid signaling studies
Opposite lipogenic gene regulation compared to 4-HNE
Transcriptional endpoint analysis in placental explant models
Hepatic low-concentration aldehyde signaling
Picomolar-range PLC activation distinct from longer-chain homologs
Dose-response studies in liver membrane preparations
Food oil n-3 oxidation marker
n-3 specific formation during thermal processing
Kinetic monitoring of aldehyde accumulation in oils

Technical Documentation Hub

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